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molecular formula C8H14O B3052200 3,3-Dimethylhex-5-enal CAS No. 39482-40-1

3,3-Dimethylhex-5-enal

Cat. No. B3052200
M. Wt: 126.2 g/mol
InChI Key: KJQUCRKOALWQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880014B2

Procedure details

In a 500-mL round-bottom flask, sulfuric acid (48 mL; 30%) was added to a stirred tetrahydrofuran (150 mL) solution of 1-methoxy-3,3-dimethylhexa-1,5-diene (15.89 g, 0.113 mol). After the mixture had been stirred for 1 hour, it was gradually poured into saturated sodium bicarbonate (ca. 500 mL), and then extracted with diethyl ether (4×200 mL). The combined extracts were washed with brine, dried over sodium sulfate, and filtered. Evaporation of the solvent gave the title compound as a pale yellow liquid.
Quantity
48 mL
Type
reactant
Reaction Step One
Name
1-methoxy-3,3-dimethylhexa-1,5-diene
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C[O:7][CH:8]=[CH:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:14][C:10]([CH3:15])([CH2:11][CH:12]=[CH2:13])[CH2:9][CH:8]=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
1-methoxy-3,3-dimethylhexa-1,5-diene
Quantity
15.89 g
Type
reactant
Smiles
COC=CC(CC=C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC=O)(CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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